Precise +1 Da Mass Shift Enables Baseline Chromatographic Resolution and Accurate MS Quantitation
Thyminose-13C-2 exhibits a molecular ion mass shift of exactly +1.00 Da relative to the unlabeled analyte (134.13 Da), providing a distinct MS peak that does not overlap with endogenous thyminose or its natural 13C isotopologue (~1.1% abundance) . This shift is sufficient for baseline separation in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes, enabling precise isotope dilution mass spectrometry (IDMS) [1]. In contrast, Thyminose-d3 provides a +3 Da shift but may exhibit altered chromatographic retention (deuterium isotope effect) and ion suppression/enhancement differences that bias quantitation [2].
| Evidence Dimension | Mass shift for internal standardization (Da) |
|---|---|
| Target Compound Data | +1.00 Da (monoisotopic mass 135.0613 Da) |
| Comparator Or Baseline | Unlabeled Thyminose: 134.057 Da; Thyminose-d3: +3.02 Da (137.15 Da) |
| Quantified Difference | +1.00 Da vs unlabeled; vs. +3.02 Da for d3-labeled analog |
| Conditions | LC-ESI-MS/MS in positive ion mode, C18 column, H2O:ACN mobile phase |
Why This Matters
A +1 Da mass shift is the minimal required for accurate IDMS while preserving identical physicochemical properties, minimizing matrix effects and ensuring method robustness.
- [1] MedChemExpress. Thyminose-13C-2: Use as Internal Standard. Accessed 2026. View Source
- [2] MedChemExpress. Thyminose-d3 Product Datasheet. Deuterium Isotope Effect. Accessed 2026. View Source
